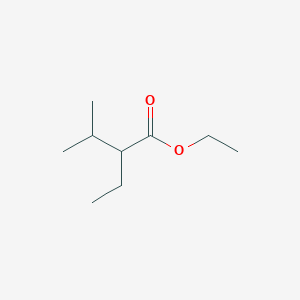

Ethyl 2-ethyl-3-methylbutanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-ethyl-3-methylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-5-8(7(3)4)9(10)11-6-2/h7-8H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQQJUPMYOFCSCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)C)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2 Ethyl 3 Methylbutanoate and Analogues

Classical Organic Synthesis Approaches

Classical methods provide foundational routes to ethyl 2-ethyl-3-methylbutanoate and its precursors, often prioritizing yield and scalability.

Esterification Reactions and Precursor Synthesis

The most direct method for synthesizing this compound is through the esterification of its corresponding carboxylic acid, 2-ethyl-3-methylbutanoic acid. This reaction, typically a Fischer esterification, involves reacting the carboxylic acid with ethanol (B145695) in the presence of an acid catalyst.

The synthesis of the precursor, 2-ethyl-3-methylbutanoic acid, can be accomplished through several pathways:

Oxidation of the corresponding primary alcohol: 2-ethyl-3-methylbutanol can be oxidized using strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide to yield the carboxylic acid.

Hydrolysis of a nitrile: 2-ethyl-3-methylbutanenitrile (B6149000) can be hydrolyzed under acidic or basic conditions to form the carboxylic acid.

An industrial method for producing 2-ethyl-3-methylbutanoic acid involves the hydroformylation of isobutylene, followed by oxidation.

Carbonylation Strategies for Carboxylic Acid Precursors

Carbonylation reactions offer an alternative and often highly efficient route to the carboxylic acid precursors of the target ester. google.com This method involves the reaction of an olefin with carbon monoxide in the presence of a strong acid catalyst. google.com Specifically, 2-ethyl-2-methylbutanoic acid can be synthesized with high yields by reacting 3-methyl-2-pentene, 2-ethyl-1-butene, or a mixture of the two with carbon monoxide. google.com The subsequent addition of water to the catalyzed product yields the desired carboxylic acid. google.com This process is particularly effective when a strong acid catalyst is employed. google.com

The reaction can be carried out under a broad range of pressures, as long as carbon monoxide is available for the reaction. google.com Autoclave-type reactors are suitable for this synthesis. google.com While other gases can be used to pressurize the reactor, a significant portion of the pressure must be from carbon monoxide. google.com

A notable industrial process involves the trimerization of ethylene (B1197577) to produce a C6 hydrocarbon mixture rich in 2-ethyl-1-butene. This is followed by etherification with methanol (B129727) to form 3-methoxy-3-methylpentane, which is then separated and decomposed to yield the more thermodynamically stable 3-methyl-2-pentene. This high-purity olefin is then carbonylated to produce 2-ethyl-3-methylbutanoic acid.

Alkylation Reactions, including Use of Lithium Diisopropylamide

Alkylation of ester enolates provides a powerful method for constructing the carbon skeleton of this compound. A common approach involves the use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to deprotonate an ester at the α-position, followed by reaction with an alkyl halide. researchgate.netlibretexts.org

For the synthesis of ethyl 2-ethyl-2-methylbutanoate, a close analog, ethyl 2-ethylbutyrate can be treated with LDA at low temperatures (-78°C) in tetrahydrofuran (B95107) to generate the corresponding lithium enolate. chemicalbook.comchemicalbook.com Subsequent addition of an alkylating agent, such as iodomethane, leads to the formation of the desired product in high yield. chemicalbook.comchemicalbook.com The reaction is typically quenched with a saturated ammonium (B1175870) chloride solution. chemicalbook.comchemicalbook.com

| Reactant 1 | Reactant 2 | Reagent | Product | Yield |

| Ethyl 2-ethylbutyrate | Iodomethane | Lithium diisopropylamide | Ethyl 2-ethyl-2-methylbutanoate | 95% chemicalbook.comchemicalbook.com |

This method's success hinges on the use of a strong, bulky base like LDA, which favors the formation of the kinetic enolate at low temperatures. libretexts.orglibretexts.org

Condensation Reactions in Ester Synthesis (e.g., Claisen, Malonic Ester Synthesis derivations)

Condensation reactions, particularly the Claisen condensation and variations of the malonic ester synthesis, are fundamental in ester synthesis.

The Claisen condensation involves the reaction of two ester molecules to form a β-keto ester. vaia.comlibretexts.org For instance, the Claisen condensation of ethyl butanoate would yield ethyl 2-ethyl-3-oxohexanoate. doubtnut.com A successful Claisen condensation requires an ester with at least two α-hydrogens and a stoichiometric amount of base. libretexts.orgdoubtnut.com

The malonic ester synthesis is a versatile method for preparing mono- and disubstituted acetic acids, which can then be esterified. uobabylon.edu.iqwikipedia.org This synthesis starts with a malonic ester, typically diethyl malonate, which is deprotonated at the α-carbon and then alkylated with an alkyl halide. wikipedia.orgyoutube.com This process can be repeated to introduce a second alkyl group. wikipedia.orgjove.com Subsequent hydrolysis and decarboxylation yield the substituted acetic acid. youtube.comjove.com While direct synthesis of this compound via this method is complex, it is a viable route for producing precursors like ethyl 2-methylbutanoate. vaia.com

Stereoselective and Asymmetric Synthesis of Chiral Analogues

The development of stereoselective and asymmetric methods allows for the synthesis of specific enantiomers of chiral esters, which is crucial for applications in fields like pharmaceuticals and materials science.

Enantioselective Routes to Chiral Esters

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. Several strategies have been developed for the asymmetric synthesis of chiral esters and their precursors.

One approach involves the asymmetric Wolff rearrangement , where α-diazoketones are converted into chiral α,α-disubstituted carboxylic esters with high enantioselectivity. acs.org This method utilizes a visible-light-induced Wolff rearrangement to generate a ketene (B1206846) intermediate, which then undergoes an asymmetric esterification catalyzed by a chiral benzotetramisole-type catalyst. acs.org

Another powerful technique is the enantioselective alkylation of enolates . Chiral auxiliaries, such as those derived from Evans, can be used to direct the alkylation of an enolate to produce a specific diastereomer. youtube.com Subsequent cleavage of the auxiliary yields the enantiomerically enriched carboxylic acid, which can then be esterified.

Dynamic kinetic resolution (DKR) is another effective method. organic-chemistry.org This process combines a lipase-catalyzed acylation with in-situ racemization of the starting alcohol using a ruthenium catalyst. organic-chemistry.org This allows for the conversion of a racemic mixture of a secondary alcohol into a single enantiomer of the corresponding acetate (B1210297) in high yield and enantiomeric excess. organic-chemistry.org

Furthermore, asymmetric hydrogenation and asymmetric conjugate additions are also employed to create chiral centers in the precursors to these esters. For example, asymmetric transfer hydrogenation of specific ketones can lead to the formation of chiral alcohols, which can then be used to synthesize chiral esters. nih.gov

| Method | Catalyst/Auxiliary | Product Type | Key Features |

| Asymmetric Wolff Rearrangement | Chiral benzotetramisole | Chiral α,α-disubstituted esters | High enantioselectivity acs.org |

| Evans Asymmetric Alkylation | Evans chiral auxiliary | Enantiomerically enriched carboxylic acids | Diastereoselective alkylation youtube.com |

| Dynamic Kinetic Resolution | Lipase (B570770) and Ruthenium catalyst | Enantiopure acetates | High yield and enantiomeric excess organic-chemistry.org |

| Asymmetric Transfer Hydrogenation | Chiral ruthenium complexes | Chiral alcohols | High enantioselectivity nih.gov |

Diastereoselective Control in Complex Derivative Synthesis

Diastereoselective synthesis is crucial for creating complex molecules with multiple stereocenters. Research in this area provides pathways to chiral structures from simpler, non-chiral starting materials.

An enzyme isolated from Klebsiella pneumoniae IFO 3319 demonstrates high stereoselectivity in the reduction of an ester analogue. nih.gov This enzyme, an ethyl 2-methyl-3-oxobutanoate reductase, catalyzes the NADPH-dependent reduction of ethyl 2-methyl-3-oxobutanoate specifically to ethyl (2R,3S) 3-hydroxy-2-methylbutanoate. nih.gov The enzyme was purified 250-fold and characterized as a monomeric protein. nih.gov It shows optimal activity at pH 7.0 and a temperature of 45°C for the reduction reaction. nih.gov This biotransformation is a powerful example of achieving diastereoselective control to produce a specific, complex hydroxy ester derivative. nih.gov

Table 1: Properties of Ethyl 2-Methyl-3-Oxobutanoate Reductase from Klebsiella pneumoniae IFO 3319

| Property | Value |

|---|---|

| Molecular Weight | ~31,000 Da |

| Isoelectric Point (pI) | 6.2 |

| Optimal pH (Reduction) | 7.0 |

| Optimal Temperature | 45°C |

| Kₘ for ethyl 2-methyl-3-oxobutanoate | 5.6 mM |

| Kₘ for benzyl (B1604629) 2-methyl-3-oxobutanoate | 12.5 mM |

Data sourced from Miya et al., 1996. nih.gov

In the realm of organocatalysis, a highly diastereo- and enantioselective formal [3 + 2] cycloaddition reaction has been developed for the synthesis of complex heterocyclic derivatives. nih.gov This method uses a cupreine-ether organocatalyst to react 2-nitrobenzofurans with α-aryl-α-isocyanoacetate esters, yielding tricyclic compounds with three contiguous stereogenic centers. nih.gov The reactions proceed with almost full diastereoselectivity and excellent enantiomeric excesses for a variety of substituted starting materials. nih.gov For instance, the reaction of various substituted 2-nitrobenzofurans with methyl 2-phenylisocyanoacetate consistently resulted in full diastereoselectivity. nih.gov

Biocatalytic and Chemoenzymatic Synthesis

The use of biological systems, such as purified enzymes or whole microbial cells, offers an attractive and environmentally sustainable alternative to traditional chemical synthesis for producing esters like this compound.

Enzyme-Catalyzed Esterification and Transesterification

Enzymatic synthesis, particularly using lipases, is a well-established method for producing flavor esters. These reactions can be conducted under mild conditions and offer high specificity. researchgate.net Lipases can catalyze both esterification (reaction of an acid with an alcohol) and transesterification (exchange of an alcohol group in an ester). nih.gov

The most common chemical synthesis for this compound involves the esterification of 2-ethyl-3-methylbutanoic acid with ethanol, typically using an acid catalyst like sulfuric acid. evitachem.com However, enzymatic approaches are gaining favor. A study on the synthesis of ethyl hexanoate, a related flavor ester, using an immobilized lipase from Rhizomucor miehei in n-hexane demonstrated the feasibility of these methods. researchgate.net Optimal ester synthesis was achieved with an equimolar substrate concentration of 0.5 M and at temperatures between 45–55 °C. researchgate.net

Transesterification is another powerful enzymatic strategy. The kinetics of lipase-catalyzed transesterification for ethyl butyrate (B1204436) synthesis were investigated using a lipase from Candida rugosa. nih.gov The study proposed a Ping-Pong Bi-Bi mechanism with competitive inhibition by both the acid and ester substrates. nih.gov This highlights the complexity of enzymatic reactions and the importance of understanding their kinetics for process optimization. nih.gov

Table 2: Kinetic Parameters for Lipase-Catalyzed Transesterification of Ethyl Butyrate

| Kinetic Parameter | Value |

|---|---|

| Vₘₐₓ | 2.861 µmol/min/mg |

| Kₘ (Butyric Acid) | 0.0746 M |

| Kₘ (Ethyl Caprate) | 0.125 M |

| Kᵢ (Butyric Acid) | 0.450 M |

Data sourced from Devi et al., 2017. nih.gov

Microbial Biotransformation Pathways for Ester Production

Microbial fermentation is a natural source of many flavor esters. This compound can be produced through fermentation processes involving certain yeast strains, such as Saccharomyces cerevisiae. evitachem.com Similarly, related compounds like ethyl 2-methylbutanoate and ethyl 3-methylbutanoate are known metabolites in yeast, contributing to the aroma profile of products like wine. ymdb.caymdb.ca

Microbial cells can be used directly for biotransformations. As previously mentioned, the bacterium Klebsiella pneumoniae produces an enzyme capable of stereoselectively reducing ethyl 2-methyl-3-oxobutanoate. nih.gov This represents a direct microbial pathway for producing a complex, chiral ester analogue. The process involves the conversion of a ketoester into a specific hydroxyester stereoisomer, a transformation that is challenging to achieve with high selectivity using standard chemical methods. nih.gov

Reaction Chemistry and Mechanistic Investigations of Ethyl 2 Ethyl 3 Methylbutanoate

Hydrolytic Pathways and Esterase-Mediated Transformations

Hydrolysis, the cleavage of the ester bond by water, can be initiated through chemical or enzymatic means. For ethyl 2-ethyl-3-methylbutanoate, the process yields 2-ethyl-3-methylbutanoic acid and ethanol (B145695). slideshare.netscielo.br

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is a reversible process, typically requiring heat and an excess of water to drive the equilibrium towards the products. scielo.brlibretexts.org The mechanism is the reverse of Fischer esterification. It begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol yield the carboxylic acid and regenerate the acid catalyst. libretexts.org

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), hydrolysis is an irreversible reaction that goes to completion. libretexts.orgorgoreview.com The hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. The ethoxide ion is then eliminated, and a final, rapid acid-base reaction between the carboxylic acid and the ethoxide ion (or another base) results in the formation of a carboxylate salt and ethanol. libretexts.orgtsukuba.ac.jp This process is known as saponification. libretexts.org

Esterase-Mediated Transformations: Enzymes, particularly esterases and lipases, are capable of catalyzing the hydrolysis of ester bonds with high specificity. nih.govmdpi.com These biocatalysts operate under mild conditions and can exhibit stereoselectivity. mdpi.com Esterases belonging to the serine hydrolase family, for instance, utilize a catalytic triad (B1167595) (commonly serine, histidine, and aspartate) in their active site to hydrolyze the ester bond. emerginginvestigators.org

The rate and feasibility of enzymatic hydrolysis of this compound are highly dependent on the specific enzyme's substrate-binding pocket. The bulky ethyl group at the α-carbon and the isopropyl group at the β-carbon create significant steric hindrance, which can affect substrate binding and catalytic efficiency. nih.govnih.gov While some esterases show broad specificity, many exhibit reduced activity towards esters with branched alkyl groups compared to their straight-chain counterparts. researchgate.net However, certain microbial esterases have been identified that can selectively hydrolyze sterically hindered esters. nih.govgoogle.com

Reduction and Oxidation Reactions of the Ester Moiety

The ester functional group in this compound can undergo reduction, but it is generally resistant to oxidation.

Reduction Reactions: Esters can be effectively reduced to primary alcohols by powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgmasterorganicchemistry.combyjus.com Weaker agents such as sodium borohydride (B1222165) (NaBH₄) are typically not strong enough to reduce esters. libretexts.orgorgoreview.com The reduction of this compound with LiAlH₄ proceeds in two stages. First, a hydride ion attacks the carbonyl carbon, leading to the elimination of the ethoxide group to form an intermediate aldehyde (2-ethyl-3-methylbutanal). This aldehyde is immediately reduced further by another equivalent of LiAlH₄ to the corresponding primary alcohol, 2-ethyl-3-methylbutan-1-ol. The ethoxy portion of the ester is converted to ethanol after workup. orgoreview.commasterorganicchemistry.com

It is possible to stop the reduction at the aldehyde stage by using a less reactive, sterically hindered reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures. orgoreview.com

Oxidation Reactions: The ester moiety itself is in a high oxidation state and is generally resistant to further oxidation under standard conditions. Reactions involving oxidizing agents typically target other functional groups within a molecule. While the alkyl side chains of this compound could be oxidized under very harsh conditions (e.g., using strong oxidizing agents like potassium permanganate (B83412) at high temperatures), this would likely lead to the cleavage of C-C bonds and degradation of the molecule rather than a specific transformation of the ester group.

Nucleophilic Acyl Substitution and Transesterification Mechanisms

The characteristic reaction of esters is nucleophilic acyl substitution, where the ethoxy group (-OCH₂CH₃) is replaced by another nucleophile. Transesterification is a prime example of this reaction class. masterorganicchemistry.com

Transesterification is the process of converting one ester into another by exchanging the alkoxy group. numberanalytics.com This reaction can be catalyzed by either an acid or a base. emerginginvestigators.orgnumberanalytics.com

Acid-Catalyzed Transesterification: Under acidic conditions, the mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic. An alcohol molecule (e.g., methanol) then attacks this carbon, forming a tetrahedral intermediate. After a series of proton transfers, the original ethoxy group is eliminated as ethanol, and deprotonation of the new carbonyl group yields the new ester (e.g., mthis compound). numberanalytics.com This is an equilibrium-driven process, and using a large excess of the new alcohol or removing the ethanol by-product can shift the reaction toward the desired product. emerginginvestigators.org

Base-Catalyzed Transesterification: In the presence of a basic catalyst, such as sodium methoxide, the reaction proceeds via a different mechanism. The alkoxide (e.g., methoxide) acts as a strong nucleophile and attacks the carbonyl carbon of this compound. This forms a tetrahedral intermediate, which then collapses, expelling the ethoxide leaving group to form the new ester. numberanalytics.com This reaction is also reversible, and the position of the equilibrium is determined by the relative stability and concentration of the reactants and products. numberanalytics.com

Reaction Kinetics and Thermodynamic Analysis of Ester Transformations

The kinetics and thermodynamics of reactions involving this compound are fundamentally governed by its sterically hindered structure.

Reaction Kinetics: The rate of reactions like hydrolysis is significantly influenced by steric effects. The Taft equation, log(k/k₀) = ρσ + δEₛ, provides a quantitative framework for understanding these effects by separating polar (σ*) and steric (Eₛ) contributions to reaction rates. wikipedia.org For sterically hindered esters, the steric factor (Eₛ) is large and negative, leading to a decrease in the reaction rate constant (k). slideshare.netnumberanalytics.com

The tables below present representative kinetic data for the hydrolysis of various esters, illustrating the impact of structure on reaction rates.

Table 1: Rate Constants for Acid-Catalyzed Hydrolysis of Various Esters This table shows representative data to illustrate the effect of structure on reaction rates. The specific values are for the indicated compounds, not this compound.

| Ester | Catalyst | Temperature (°C) | Rate Constant (k) | Source |

|---|---|---|---|---|

| Ethyl Acetate (B1210297) | HCl | 35 | 0.00322 s⁻¹ | oarjpublication.comresearchgate.net |

| Ethyl Acetate | HCl | 45 | 0.00511 s⁻¹ | oarjpublication.com |

Table 2: Kinetic Parameters for Alkaline Hydrolysis of Esters This table shows representative data to illustrate the effect of structure on reaction rates. The specific values are for the indicated compounds, not this compound.

| Ester | Temperature (°C) | Rate Constant (k) (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) | Source |

|---|---|---|---|---|

| Ethyl Acetate | 25 | 0.11 | 47.6 | chemrxiv.org |

Thermodynamic Analysis: Transesterification reactions are generally characterized by a small change in enthalpy (ΔH) and Gibbs free energy (ΔG), as the type of bond being broken is very similar to the type of bond being formed. utp.edu.my The equilibrium constant (K_eq) for these reactions is often close to 1, meaning the reaction is readily reversible. utp.edu.my

In industrial applications like biodiesel production, the equilibrium is driven towards the product side by using a large molar excess of one reactant (typically the alcohol) or by continuously removing one of the products (e.g., distilling off the lower-boiling alcohol). scielo.br Thermodynamic models like NRTL and UNIFAC can be used to predict the phase equilibrium in these reaction mixtures, which is crucial for designing purification processes. scielo.brscite.ai

Table 3: Thermodynamic Parameters for Esterification/Transesterification Reactions This table shows representative data to illustrate the thermodynamic properties of ester reactions.

| Reaction | System | Temperature (°C) | Equilibrium Constant (K_eq) | ΔG (kcal/mol) | Source |

|---|---|---|---|---|---|

| Esterification | Oleate + Ethanol ⇌ Ethyl Oleate | 37 | 0.095 M⁻¹ | +1.5 | nih.gov |

| Transesterification | Palm Oil + Methanol (B129727) | 60 | ~6.5 | - | utp.edu.my |

Advanced Analytical and Spectroscopic Characterization Techniques for Research

Chromatographic Separations for Enantiomeric Purity and Complex Mixture Analysis

Chromatographic techniques are indispensable for isolating and quantifying ethyl 2-ethyl-3-methylbutanoate, particularly for resolving its stereoisomers and detecting it in intricate biological or chemical matrices.

This compound possesses two chiral centers, giving rise to four possible stereoisomers. The separation and quantification of these individual enantiomers are critical as they often exhibit different biological and sensory properties. Chiral gas chromatography is the premier technique for this purpose.

Research on similar branched-chain ethyl esters, such as ethyl 2-methylbutanoate and various ethyl hydroxy-methylbutanoates, has demonstrated the efficacy of using chiral stationary phases for enantiomeric resolution. oeno-one.euresearchgate.netnih.govnih.gov Cyclodextrin-based columns, particularly those with β-cyclodextrin or γ-cyclodextrin derivatives, are frequently employed. oeno-one.euresearchgate.netnih.govnih.gov In a typical setup, a sample containing this compound is injected into the GC, where the carrier gas sweeps it onto the chiral column. The differential interactions between the stereoisomers and the chiral stationary phase cause them to travel through the column at different rates, leading to their separation. Detection is often achieved using a flame ionization detector (FID) or a mass spectrometer (MS). This technique allows for the determination of the enantiomeric excess (ee) or enantiomeric ratio (e.g., R/S ratio) in a sample. oeno-one.euresearchgate.net

In complex samples like food aromas, essential oils, or fermentation products, this compound may be present as a minor component among hundreds of other volatile compounds. psu.edu Multidimensional gas chromatography (MDGC or GCxGC) coupled with mass spectrometry offers enhanced separation power for the analysis of such mixtures. psu.eduembrapa.br

This technique uses two different chromatographic columns in series. A portion (or 'heart-cut') of the effluent from the first column containing co-eluting compounds is transferred to a second, often more polar, column for further separation before entering the mass spectrometer. psu.edu This process significantly improves resolution, allowing for the isolation and confident identification of trace components that would be obscured in a standard one-dimensional GC-MS analysis. psu.educopernicus.org The mass spectrometer provides definitive structural information based on the compound's fragmentation pattern, confirming its identity. psu.eduembrapa.br

While gas chromatography is ideal for volatile compounds like this compound, high-performance liquid chromatography (HPLC) is a powerful tool for analyzing its purity, particularly for detecting non-volatile impurities or degradation products. oup.comveeprho.com For instance, if the ester is produced via a synthetic route, HPLC can be used to quantify any remaining starting materials or by-products. oup.comresource.org

A common HPLC method involves using a reversed-phase column (e.g., C8 or C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). oup.comgoogle.com Since this compound lacks a strong UV chromophore, detection can be challenging. However, UV detection at low wavelengths (around 210 nm) may be feasible. oup.com For higher sensitivity and specificity, an evaporative light scattering detector (ELSD) or a mass spectrometer can be coupled with the HPLC system. HPLC is also the method of choice for determining the optical purity of chiral precursors used in the synthesis of specific stereoisomers of the target ester. elsevierpure.comresearchgate.net

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Information

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules, including this compound. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy : This technique identifies the different types of protons in the molecule based on their chemical environment. For this compound, the spectrum would show distinct signals for the protons of the two ethyl groups and the two methyl groups, as well as the protons on the butanoate backbone. The chemical shift (δ), signal splitting (multiplicity), and integration values for each signal allow for the unambiguous assignment of each proton.

¹³C NMR Spectroscopy : This method detects the different carbon atoms in the molecule. A ¹³C NMR spectrum of this compound would display a unique signal for each of the nine carbon atoms, including the characteristic peak for the ester carbonyl carbon (C=O) in the range of 170-180 ppm.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish the connectivity between protons and carbons, confirming the complete and precise structure of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: These are predicted values and may vary slightly based on solvent and experimental conditions.)

| Atom | Predicted ¹H Chemical Shift (ppm), Multiplicity, Integration | Predicted ¹³C Chemical Shift (ppm) |

| Ester Ethyl -CH₂- | 4.1 (q, 2H) | 60.5 |

| Ester Ethyl -CH₃ | 1.2 (t, 3H) | 14.2 |

| C2-H | 2.2 (m, 1H) | 50.0 |

| C2-Ethyl -CH₂- | 1.6 (m, 2H) | 25.5 |

| C2-Ethyl -CH₃ | 0.9 (t, 3H) | 11.8 |

| C3-H | 1.9 (m, 1H) | 33.0 |

| C3-Methyl -CH₃ | 1.0 (d, 3H) | 19.5 |

| C4-Methyl -CH₃ | 0.9 (d, 3H) | 16.0 |

| Carbonyl C=O | N/A | 175.0 |

Mass Spectrometry (MS) Applications in Mechanistic and Pathway Studies

Mass spectrometry is a key technique for identifying this compound and for studying the mechanisms by which it is formed or degraded. In electron ionization mass spectrometry (EI-MS), the molecule is fragmented in a reproducible manner, creating a unique mass spectrum that serves as a molecular fingerprint.

The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. Key fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) and McLafferty rearrangement. Expected fragment ions would help confirm the structure. For instance, a prominent peak corresponding to the acylium ion [M-OCH₂CH₃]⁺ would be highly indicative of the ester structure. Analysis of isotopic patterns can further aid in confirming the elemental composition of the fragment ions. This technique is crucial in metabolic studies to trace the incorporation of isotopically labeled precursors into the final ester product.

Table 2: Expected Mass Spectrometry Fragmentation for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Significance |

| 158 | [C₉H₁₈O₂]⁺ | Molecular Ion (M⁺) |

| 113 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group |

| 85 | [C₅H₉O]⁺ | Acylium ion from cleavage |

| 57 | [C₄H₉]⁺ | Butyl fragment |

| 29 | [C₂H₅]⁺ | Ethyl fragment |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are valuable for confirming the identity of this compound and for monitoring its synthesis or conversion in real-time.

FT-IR Spectroscopy : The FT-IR spectrum of this ester would be dominated by a strong, sharp absorption band around 1735-1750 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of a saturated ester. docbrown.infonist.gov Other significant peaks would include C-H stretching vibrations for the sp³ hybridized carbons around 2850-3000 cm⁻¹ and C-O stretching vibrations in the 1100-1300 cm⁻¹ region. docbrown.infonist.gov

These techniques can be used to monitor chemical reactions. For example, during the esterification reaction to produce this compound, one could monitor the disappearance of the broad O-H stretch from the carboxylic acid starting material and the appearance of the sharp C=O stretch of the ester product. mdpi.com

Table 3: Key Vibrational Spectroscopy Bands for this compound

| Functional Group | Technique | Characteristic Wavenumber (cm⁻¹) |

| C-H (sp³) Stretch | FT-IR, Raman | 2850 - 3000 |

| C=O (Ester) Stretch | FT-IR, Raman | 1735 - 1750 |

| C-O (Ester) Stretch | FT-IR | 1100 - 1300 |

| C-H Bend | FT-IR | 1350 - 1480 |

Theoretical and Computational Chemistry Studies of Ethyl 2 Ethyl 3 Methylbutanoate

Conformational Analysis and Potential Energy Surfaces

A comprehensive conformational analysis of ethyl 2-ethyl-3-methylbutanoate would be the foundational step in its theoretical investigation. This process involves identifying all possible spatial arrangements of the atoms (conformers) that result from rotations around its single bonds. The flexible nature of the ethyl and branched butyl groups suggests a complex potential energy surface (PES) with numerous local energy minima.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are essential for elucidating the electronic structure and predicting the reactivity of this compound. Methods such as Density Functional Theory (DFT) would be employed to calculate a variety of molecular properties.

Key parameters that would be determined include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. These calculations provide insights into the molecule's kinetic stability and its propensity to participate in chemical reactions. While general computed properties are available in databases, in-depth quantum chemical studies focused on the electronic structure and reactivity of this specific ester have not been extensively reported. evitachem.comnih.govnih.gov

Table 1: Computed Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C9H18O2 | PubChem nih.govnih.gov |

| Molecular Weight | 158.24 g/mol | PubChem nih.gov |

| XLogP3-AA | 2.7 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

| Rotatable Bond Count | 6 | PubChem nih.gov |

Molecular Dynamics Simulations for Intermolecular Interactions and Dynamics

Molecular dynamics (MD) simulations could provide a dynamic picture of this compound, both as a pure substance and in solution. These simulations model the movement of atoms and molecules over time, offering a window into intermolecular interactions and bulk properties.

MD studies would be particularly useful for understanding how molecules of this compound interact with each other and with other molecules, such as solvents or biological receptors. This is especially relevant for its role as a flavor and fragrance compound. nih.gov These simulations can also be used to predict physical properties like density and viscosity. At present, there is a lack of published molecular dynamics simulation studies specifically focused on this compound.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Theoretical calculations are a powerful tool for predicting various spectroscopic parameters, which can then be validated against experimental data. For this compound, this would involve computing its expected nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and mass spectrometry (MS) fragmentation patterns.

Such theoretical spectra, once correlated with experimental findings, can confirm the molecule's structure and provide a more detailed understanding of its chemical environment. While experimental spectral data for similar compounds exist, specific computational predictions of spectroscopic parameters for this compound are not widely documented. nih.govnist.govnist.gov

Table 2: Predicted Spectroscopic Data Points (Hypothetical)

| Spectroscopic Data | Predicted Value Range |

|---|---|

| ¹H-NMR Chemical Shifts (ppm) | Not available |

| ¹³C-NMR Chemical Shifts (ppm) | Not available |

Reaction Mechanism Modeling and Transition State Characterization

Computational modeling can be used to investigate the mechanisms of chemical reactions involving this compound, such as its formation via Fischer esterification or its hydrolysis back to 2-ethyl-3-methylbutanoic acid and ethanol (B145695). evitachem.com These studies would involve mapping the reaction pathway from reactants to products and identifying the high-energy transition states that control the reaction rate.

By calculating the energies of reactants, products, and transition states, it is possible to determine the activation energy and predict the kinetics of the reaction. This information is valuable for optimizing synthetic routes and understanding the chemical stability of the ester. However, detailed computational studies on the reaction mechanisms and transition state characterization specifically for this compound are not found in the current body of scientific literature. masterorganicchemistry.com

Biochemical and Biosynthetic Pathways of Ethyl 2 Ethyl 3 Methylbutanoate Non Human Biological Systems

Microbial Biosynthesis Mechanisms (e.g., Yeast, Lactic Acid Bacteria)

Microorganisms, especially certain strains of yeast and lactic acid bacteria, are known to produce a variety of esters that contribute to the flavor and aroma of fermented foods and beverages. oeno-one.euresearchgate.net The production of branched-chain fatty acid ethyl esters is linked to the metabolism of amino acids. oeno-one.eu It is plausible that both yeast and lactic acid bacteria are capable of synthesizing ethyl 2-ethyl-3-methylbutanoate, given their known ability to produce other branched-chain esters. oeno-one.euresearchgate.net

During alcoholic fermentation, yeasts are significant producers of various esters. oeno-one.eu Similarly, certain lactic acid bacteria have been identified as having the capacity for ester synthesis. oeno-one.euresearchgate.net The presence and concentration of precursor molecules, which are derived from microbial metabolism, are crucial for the formation of these esters. oeno-one.eu

Enzymatic Systems and Enzymes Involved in Ester Formation and Transformation

The synthesis of esters in microorganisms is an enzyme-catalyzed process. Hydrolase enzymes, such as esterases and lipases, are primarily responsible for both the synthesis (esterification) and breakdown (hydrolysis) of esters. google.com The direction of the reaction, whether synthesis or hydrolysis, is influenced by the cellular environment and the availability of substrates. google.com

The formation of an ester bond involves the reaction between a carboxylic acid and an alcohol. google.com In the case of this compound, the substrates are 2-ethyl-3-methylbutanoic acid and ethanol (B145695). The enzymatic reaction is a condensation that forms the ester and a molecule of water. While specific enzymes that catalyze the formation of this compound have not been definitively identified, it is highly probable that non-specific esterases or lipases present in fermentative microorganisms are involved. These enzymes can act on a range of carboxylic acids and alcohols.

Precursor Metabolism and Genetic Regulation of Ester Production

The biosynthesis of this compound is fundamentally dependent on the availability of its precursors: 2-ethyl-3-methylbutanoic acid and ethanol. Ethanol is a primary product of yeast fermentation of sugars. The formation of the acid precursor, 2-ethyl-3-methylbutanoic acid, is more complex. It has been described as a plant cell-active compound and an acetaldehyde (B116499) analogue that can be utilized in the synthesis of trachelanthamine, a structural component in the valine biosynthesis pathway. biosynth.comcymitquimica.com This suggests a connection to amino acid metabolism.

The general pathway for the formation of branched-chain acids in microorganisms often starts from branched-chain amino acids like valine, leucine, and isoleucine. wikipedia.org The biosynthesis of 2-ethyl-3-methylbutanoic acid is likely linked to the valine biosynthesis pathway, where it may be formed as a derivative or a side product. biosynth.comcymitquimica.com

The genetic regulation of ester production in microorganisms is complex and is influenced by various factors, including the genetic makeup of the microbial strain, fermentation conditions (such as temperature, pH, and aeration), and the composition of the growth medium (e.g., nitrogen and carbon sources). nih.gov The expression of genes encoding for ester-synthesizing enzymes and the enzymes involved in precursor supply chains are key regulatory points.

Comparative Biochemical Pathways of Related Branched-Chain Esters

The biosynthesis of this compound can be understood by comparing it to the formation of other, more well-studied branched-chain esters. For instance, ethyl 2-methylbutanoate and ethyl 3-methylbutanoate are common esters found in fermented products, and their formation is linked to the metabolism of the amino acids isoleucine and leucine, respectively. ymdb.caymdb.ca

The general pathway involves the transamination of the amino acid to its corresponding α-keto acid. This is followed by a series of enzymatic reactions that can lead to the formation of a branched-chain carboxylic acid, which is then esterified with ethanol.

A related compound, ethyl 2-hydroxy-3-methylbutanoate (B1261901), has been identified in wine and its formation is attributed to both yeast and lactic acid bacteria metabolism. oeno-one.euresearchgate.net The study of such related compounds provides insights into the potential pathways leading to the formation of this compound. The structural similarities suggest that the core biochemical machinery for assembling branched-chain acids and esterifying them is present in these microorganisms.

Applications of Ethyl 2 Ethyl 3 Methylbutanoate As a Chemical Building Block

Utilization in the Synthesis of Advanced Organic Intermediates

The reactivity of ethyl 2-ethyl-3-methylbutanoate allows it to serve as a precursor in the synthesis of more complex organic molecules. The ester functionality can undergo a range of transformations, including reduction, hydrolysis, and reaction with organometallic reagents, to yield alcohols, carboxylic acids, and ketones, respectively. These products can then serve as key intermediates in multi-step syntheses.

One common method for the synthesis of related branched esters involves the alkylation of a simpler ester enolate. For instance, the synthesis of ethyl 2-ethyl-2-methylbutanoate is achieved by treating ethyl 2-ethylbutanoate with a strong base, such as lithium diisopropylamide (LDA), to form the corresponding enolate. This enolate is then reacted with an alkylating agent like iodomethane. chemicalbook.com This type of reaction highlights the potential for creating complex carbon skeletons from simpler ester precursors.

A similar strategy could be envisioned for the synthesis of other advanced intermediates starting from this compound. The presence of the α-hydrogen allows for deprotonation and subsequent reaction with various electrophiles to introduce new functional groups.

Table 1: Potential Transformations of this compound for Intermediate Synthesis

| Reagent(s) | Product Type | Potential Intermediate Use |

| 1. LDA2. Electrophile (e.g., R-X) | α-Functionalized Ester | Building blocks for complex natural products or pharmaceuticals. |

| LiAlH₄ | Primary Alcohol | Precursor for aldehydes, carboxylic acids, or other functional groups. |

| 1. NaOH, H₂O2. H₃O⁺ | Carboxylic Acid | Starting material for the synthesis of amides, acid chlorides, or other acyl derivatives. |

| 1. R-MgBr2. H₃O⁺ | Tertiary Alcohol | Can undergo rearrangement or elimination reactions to form complex alkenes. |

Role as a Chiral Pool Component for Complex Molecule Construction

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of complex, stereochemically defined target molecules. While this compound itself is not directly cited as a common chiral pool component, its hydroxylated analogue, ethyl 2-hydroxy-3-methylbutanoate (B1261901), demonstrates the significance of such branched esters in stereoselective synthesis.

Research into the enantiomers of ethyl 2-hydroxy-3-methylbutanoate in wine has led to the development of methods for their separation and quantification. oeno-one.eu The R and S enantiomers of this compound were synthesized for these studies, highlighting the ability to access stereochemically pure forms of these molecules. oeno-one.eu Such enantiopure hydroxy esters are valuable intermediates. The hydroxyl group can be used to direct further stereoselective reactions or can be transformed into other functional groups while retaining the stereochemical integrity of the molecule.

The chemoenzymatic synthesis of all four possible stereoisomers of ethyl 2,3-dihydroxy-2-methylbutyrate further illustrates the utility of this class of compounds in creating a diverse set of stereochemically rich building blocks. mdpi.com These methods often employ enzymes to achieve high stereoselectivity, which is crucial for the synthesis of biologically active molecules. mdpi.com

Table 2: Enantiomers of a Related Hydroxy Ester and Their Significance

| Compound | Enantiomeric Form | Significance in Chiral Synthesis |

| Ethyl 2-hydroxy-3-methylbutanoate | R-enantiomer | Predominantly found in some natural sources like wine, offering a potential natural chiral starting material. oeno-one.eu |

| Ethyl 2-hydroxy-3-methylbutanoate | S-enantiomer | Synthetically accessible, providing access to the opposite stereochemical configuration for the synthesis of enantiomeric target molecules. oeno-one.eu |

Derivatization for Novel Chemical Entities

The functional group handles present in this compound allow for its derivatization into a wide array of novel chemical entities with potentially unique properties and applications. The ester group can be converted to other functional groups, and the alkyl backbone can be modified through various synthetic transformations.

Examples of derivatives that can be synthesized from related butanoic acid esters include:

Halogenated Derivatives: The introduction of a halogen, such as bromine, creates a reactive site for further synthetic modifications. For example, ethyl 2-bromo-3-methylbutanoate is a commercially available compound that can be used in nucleophilic substitution reactions to introduce a variety of functional groups. echemi.comnist.gov

Cyano Derivatives: The cyano group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in the formation of heterocyclic compounds. Ethyl 2-cyano-3-methylbutanoate is another example of a derivative with significant synthetic potential. nih.gov

Mercapto Derivatives: The introduction of a thiol group can lead to compounds with interesting biological activities or applications in materials science. (±)-ethyl 3-mercapto-2-methyl butanoate is an example of such a derivative. fda.gov

The synthesis of these derivatives expands the chemical space accessible from simple branched-chain esters and provides a platform for the discovery of new molecules with desired properties.

Future Directions in Ethyl 2 Ethyl 3 Methylbutanoate Research

Development of Sustainable and Green Synthetic Routes

The industrial synthesis of flavor esters is increasingly scrutinized for its environmental footprint. Future research on Ethyl 2-ethyl-3-methylbutanoate will prioritize the development of green and sustainable synthetic methodologies, moving away from traditional chemical processes that often rely on harsh conditions and hazardous materials.

A primary focus will be the utilization of renewable feedstocks. Research will likely explore the production of the precursor, 2-ethyl-3-methylbutanoic acid, from bio-based sources. This could involve fermentation pathways or the catalytic conversion of biomass-derived platform chemicals. Similarly, the use of bio-ethanol as the alcohol reactant is a cornerstone of green esterification.

Furthermore, the principles of green chemistry will guide the design of the esterification process itself. Key areas of investigation will include:

Solvent-Free Reaction Systems: Eliminating organic solvents reduces waste and toxicity. Research will aim to develop solvent-free systems where one of the reactants, typically the alcohol, can also serve as the reaction medium. mdpi.com

Heterogeneous Catalysis: Replacing homogeneous acid catalysts (like sulfuric acid) with solid, reusable catalysts can simplify product purification and minimize corrosive waste streams. google.com Materials such as zeolites, ion-exchange resins, and functionalized silicas will be explored for their efficacy in catalyzing the esterification of the sterically hindered 2-ethyl-3-methylbutanoic acid.

Alternative Energy Sources: The application of microwave and ultrasound irradiation as energy sources can significantly accelerate reaction times and improve energy efficiency compared to conventional heating. scielo.br

Advanced Spectroscopic and In Situ Reaction Monitoring Techniques

To optimize the synthesis of this compound, a deep understanding of reaction kinetics, pathways, and the formation of intermediates is crucial. Future research will heavily rely on advanced spectroscopic techniques for real-time, in situ monitoring of the esterification process. This approach overcomes the limitations of traditional offline analysis (like GC-MS), which can be time-consuming and may not accurately represent the reaction state due to sampling-induced disturbances. orgsyn.org

Techniques such as Fourier Transform Infrared (FTIR), Near-Infrared (NIR), and Raman spectroscopy are powerful tools for this purpose. By inserting probes directly into the reaction vessel, these methods can continuously track the concentration changes of reactants (2-ethyl-3-methylbutanoic acid, ethanol), products (this compound, water), and any potential by-products. This real-time data allows for precise determination of reaction endpoints, elucidation of kinetic parameters, and rapid optimization of process variables like temperature and catalyst loading.

Table 1: Comparison of In Situ Spectroscopic Techniques for Monitoring Esterification

| Technique | Principle | Advantages for Ester Synthesis | Potential Challenges |

| FTIR | Vibrational spectroscopy based on the absorption of mid-infrared light. | Highly specific, excellent for tracking functional groups like C=O (ester and acid) and O-H (alcohol and acid). Provides rich mechanistic information. | Water absorption bands can interfere; probe can be susceptible to fouling in some reaction media. |

| NIR | Vibrational spectroscopy using the near-infrared region. | Allows for longer path lengths, less sensitive to water, excellent for bulk analysis through vessel walls or with robust probes. | Spectra have broad, overlapping bands, requiring advanced chemometric models (e.g., PLS regression) for quantitative analysis. |

| Raman | Vibrational spectroscopy based on inelastic scattering of monochromatic light. | Excellent for aqueous and solvent-free systems as water is a weak Raman scatterer. Good for monitoring C=C and C=O bonds. Can be used with fiber-optic probes. | Fluorescence from impurities or the sample matrix can interfere with the signal; may have lower sensitivity for some components compared to FTIR. |

Integration of Computational and Experimental Methodologies for Rational Design

The synthesis of a sterically hindered ester like this compound presents unique challenges, particularly in catalyst design. A purely trial-and-error experimental approach is inefficient. The future of this research lies in the tight integration of computational modeling with experimental validation for the rational design of catalysts and processes.

Computational chemistry tools, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, can provide profound insights at the molecular level. Researchers can model the esterification reaction pathway, calculate activation energy barriers for different catalysts, and visualize the docking of substrates into the active site of an enzyme. This predictive power can screen potential catalysts in silico before any experiments are conducted, saving significant time and resources.

An integrated workflow would involve:

Computational Screening: Modeling various chemical or biological catalysts to predict their activity and selectivity for the formation of this compound.

Targeted Synthesis: Synthesizing only the most promising catalyst candidates identified through modeling.

Experimental Validation: Testing the synthesized catalysts under various conditions, using in situ monitoring to gather kinetic and yield data.

Iterative Refinement: Feeding the experimental results back into the computational models to refine their accuracy and guide the next round of catalyst design.

This synergistic approach accelerates the discovery of optimal conditions and novel catalytic systems, moving from random screening to knowledge-based design.

Exploration of Novel Biocatalytic Systems for Enhanced Production and Selectivity

Biocatalysis, particularly the use of enzymes like lipases, offers a highly attractive green alternative for ester synthesis, operating under mild conditions with high selectivity. nih.gov However, the production of this compound via biocatalysis is expected to be challenging due to steric hindrance. The bulky ethyl and methyl groups near the carboxylic acid functionality can impede the substrate's access to the active site of many standard lipases. mdpi.com

Future research in this area will be a multi-pronged effort to overcome this limitation:

Screening for Novel Lipases: Prospecting for new lipases from diverse microbial sources, especially from extremophiles (organisms living in extreme environments), may yield enzymes with larger or more flexible active sites capable of accommodating sterically demanding substrates.

Enzyme Engineering: For known lipases like Candida antarctica Lipase (B570770) B (CALB), protein engineering techniques such as site-directed mutagenesis and directed evolution can be employed. nih.gov The goal would be to modify the amino acid residues that form the binding pocket, effectively tailoring the enzyme to better accept 2-ethyl-3-methylbutanoic acid as a substrate.

Table 2: Potential Biocatalytic Research Strategies for this compound

| Research Strategy | Objective | Key Methodologies | Expected Outcome |

| Enzyme Bio-prospecting | Discover novel lipases tolerant to sterically hindered substrates. | Screening of microbial genomes from diverse environments (e.g., thermophiles, psychrophiles). | Identification of new biocatalysts with inherent activity towards 2-ethyl-3-methylbutanoic acid. |

| Protein Engineering | Enhance the activity and selectivity of existing lipases (e.g., CALB). | Site-directed mutagenesis of active site residues, directed evolution. | A "designer enzyme" with a modified binding pocket optimized for the target ester synthesis. |

| Advanced Immobilization | Improve enzyme stability, reusability, and mass transfer. | Covalent attachment on novel supports (e.g., magnetic nanoparticles, nanofibers), sol-gel encapsulation. | A robust and highly reusable immobilized biocatalyst, reducing overall process costs. nih.gov |

| Reaction Medium Optimization | Overcome substrate/product inhibition and improve reaction rates. | Use of green solvents (e.g., ionic liquids, deep eutectic solvents), development of solvent-free systems. | Higher product yields and a more sustainable and economically viable biocatalytic process. mdpi.com |

Q & A

Q. What are the established methods for synthesizing Ethyl 2-ethyl-3-methylbutanoate, and how can its purity be verified?

- Methodology : this compound is typically synthesized via esterification of 2-ethyl-3-methylbutanoic acid with ethanol, catalyzed by concentrated sulfuric acid. A common protocol involves refluxing equimolar amounts of the acid and alcohol with catalytic acid, followed by neutralization (e.g., sodium bicarbonate) and purification via distillation. Purity verification employs gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS) to confirm molecular weight and retention time. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural validation, particularly to confirm ester linkage and branching .

Q. Which analytical techniques are most effective for identifying and quantifying this compound in complex mixtures?

- Methodology : Chiral GC with γ-cyclodextrin-based stationary phases (e.g., CycloSil-B) is optimal for resolving enantiomers in mixtures, as demonstrated for structurally related esters like ethyl 2-hydroxy-3-methylbutanoate . For quantification, calibration curves using internal standards (e.g., ethyl decanoate) improve accuracy. High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) or reverse-phase columns (C18) can also separate esters in non-polar matrices. Mass spectrometry (GC-MS or LC-MS) provides definitive identification via fragmentation patterns .

Q. What are the key physicochemical properties of this compound, and how do they influence experimental design?

- Methodology : Key properties include:

- Boiling point : ~160–170°C (estimated via group contribution methods).

- LogP : ~2.8 (predicts moderate hydrophobicity, relevant for solvent selection).

- Vapor pressure : Low volatility necessitates closed-system handling to prevent losses.

Stability tests under varying pH and temperature conditions (e.g., 4°C vs. 25°C) should precede biological or sensory studies. Karl Fischer titration determines water content, critical for reactions sensitive to hydrolysis .

Advanced Research Questions

Q. How does enantiomeric distribution impact the biological or sensory activity of this compound?

- Methodology : Enantioselective synthesis (e.g., lipase-catalyzed transesterification) can produce pure enantiomers. Sensory thresholds and receptor binding assays (e.g., olfactory receptor models) compare enantiomer activity. For example, in wine studies, the R-enantiomer of ethyl 2-hydroxy-3-methylbutanoate showed higher detection thresholds than the S-form, suggesting chirality-dependent sensory effects . Similar protocols apply to this compound, with chiral GC or HPLC coupled to sensory panels .

Q. How can researchers resolve discrepancies in reported bioactivity or sensory data across studies?

- Methodology :

- Meta-analysis : Statistically compare datasets using tools like ANOVA or mixed-effects models to account for variables (e.g., matrix effects, assay conditions).

- Standardized protocols : Replicate experiments under controlled conditions (e.g., ISO 8589 for sensory testing).

- Cross-lab validation : Collaborative studies minimize instrumentation bias. For instance, conflicting sensory thresholds for related esters were resolved by harmonizing panelist training and sample preparation .

Q. What strategies optimize enantioselective synthesis of this compound for pharmaceutical intermediates?

- Methodology :

- Catalytic asymmetric esterification : Use chiral catalysts like Ru-BINAP complexes or immobilized lipases (e.g., Candida antarctica Lipase B) to enhance enantiomeric excess (ee).

- Dynamic kinetic resolution : Combine racemization catalysts (e.g., Shvo catalyst) with enantioselective enzymes.

- Process optimization : Response surface methodology (RSM) identifies ideal temperature, solvent (e.g., hexane vs. tert-butanol), and substrate ratios. Purity is monitored via chiral GC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.